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Compound of Interest |

(R)-6-Bromo Phenylephrine
Compound Name:
Hydrochloride
CAS No.: 1391067-95-0
Cat. No.: B589690

Executive Summary

In the synthesis and stability profiling of Phenylephrine Hydrochloride, the 6-bromo
phenylephrine impurity represents a critical quality attribute (CQA). Arising primarily from
regioselective electrophilic aromatic substitution (EAS) during the bromination of intermediate
ketones, this impurity poses challenges due to its structural similarity to the API and potential
toxicity implications.

This guide provides a definitive structural analysis, mechanistic origin, and analytical control
strategy for 6-bromo phenylephrine, distinguishing it from other halogenated byproducts.

Structural Characterization
Identification and Nomenclature

While commercially designated as "6-Bromo Phenylephrine," the IUPAC nomenclature
prioritizes the phenol group, resulting in a numbering shift.

e Common Name: 6-Bromo Phenylephrine[1][2][3]
e |[UPAC Name: 4-bromo-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol[1][2]

e CAS Number (HCI Salt): 1391067-95-0[2][3]

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b589690?utm_src=pdf-interest
https://www.lgcstandards.com/US/en/p/TRC-B686830
https://www.sigmaaldrich.com/SG/en/product/aablocksinc/aabh9bd8ea7c
https://www.scbt.com/zh/p/-r-6-bromo-phenylephrine-hydrochloride-1391067-95-0
https://www.lgcstandards.com/US/en/p/TRC-B686830
https://www.sigmaaldrich.com/SG/en/product/aablocksinc/aabh9bd8ea7c
https://www.sigmaaldrich.com/SG/en/product/aablocksinc/aabh9bd8ea7c
https://www.scbt.com/zh/p/-r-6-bromo-phenylephrine-hydrochloride-1391067-95-0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Molecular Formula:

[1][2]

e Molecular Weight: 246.10 g/mol (Free Base) / 282.56 g/mol (HCI Salt)

Structural Logic

Phenylephrine is a 1,3-disubstituted benzene derivative (1-alkyl, 3-hydroxyl). The "6-bromo"
designation refers to the position on the benzene ring relative to the alkyl chain (position 1) and
hydroxyl group (position 3).

o Position 6 (Phenylephrine numbering): This carbon is ortho to the alkyl chain and para to the
hydroxyl group.

» Electronic Environment: The hydroxyl group (-OH) is a strong ortho/para activator. The alkyl
chain is a weak ortho/para activator. Position 6 is the most electronically activated site for
electrophilic attack because it benefits from the strong para-directing effect of the hydroxyl
group and the ortho-directing effect of the alkyl chain.

2D Chemical Structure

Caption: The "6-bromo" position is chemically equivalent to the IUPAC "4-bromo" position
relative to the phenol C1.

Mechanistic Origins

The formation of 6-bromo phenylephrine is a classic example of competing regioselectivity
during the synthesis of the phenylephrine precursor.

The Synthetic Pathway
The standard industrial synthesis involves the bromination of 3-hydroxyacetophenone to form

-bromo-3-hydroxyacetophenone (the desired intermediate).

o Reagent: Bromine (

) or N-Bromosuccinimide (NBS).[4]
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» Desired Path: Radical or enol-mediated substitution on the alpha-carbon (side chain).
e Impurity Path: Electrophilic Aromatic Substitution (EAS) on the benzene ring.

Because the phenolic ring is electron-rich, it competes with the side chain for bromine. Unless
the phenolic -OH is protected (e.g., as an acetate ester) or the Lewis acidity is strictly
controlled, nuclear bromination occurs predominantly at the para-position to the hydroxyl

group.
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Caption: Divergent bromination pathways. The impurity arises from nuclear bromination and is
carried through subsequent synthetic steps.

Analytical Profiling

Detecting 6-bromo phenylephrine requires differentiating it from the parent peak and other
halogenated isomers.

Mass Spectrometry (LC-MS)

The presence of bromine provides a distinct mass spectral signature due to the natural
abundance of

(50.7%) and

(49.3%).
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6-Bromo Phenylephrine

Parameter Phenylephrine (Parent) .

(Impurity)

245.00 Da (
Monoisotopic Mass 167.09 Da

)

~100% intensity of M peak (
M+2 Peak Negligible

)

) +78 Da (substitution of H with

Mass Shift

Br)

Loss of Loss of

Fragmentation

’ (distinct radical loss)

Nuclear Magnetic Resonance (NMR)

-NMR is the definitive method for structural confirmation. The substitution of the proton at
position 6 alters the aromatic coupling pattern.

o Parent (Phenylephrine): Shows 4 aromatic protons.

e Impurity (6-Bromo): Shows 3 aromatic protons.
o H2 (Singlet): Isolated between the Alkyl and OH groups.
o H5 (Doublet): Ortho to the remaining H4.
o H4 (Doublet): Ortho to H5.

o Missing Signal: The triplet/doublet typically seen at position 6 is absent.

Chromatographic Behavior (HPLC)

Bromine is significantly more lipophilic than hydrogen.

e Retention Time (RT): The 6-bromo impurity will elute after Phenylephrine in Reverse Phase
(C18) chromatography.
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* RRT (Approximate): 1.5 — 2.5 (highly dependent on mobile phase pH and organic modifier).

Control & Mitigation Strategy

To prevent the formation of 6-bromo phenylephrine, the synthesis must suppress the reactivity
of the phenol ring during the bromination step.

Process Chemistry Adjustments

o O-Protection: Acetylation of the phenol group (forming 3-acetoxyacetophenone) strongly
deactivates the ring toward EAS, favoring side-chain bromination.

o Lewis Acid Scavenging: Ensure the absence of iron or aluminum salts, which catalyze ring
bromination.

o Temperature Control: Maintain low temperatures (

) during bromination to favor the kinetic product (side-chain) over the thermodynamic product
(ring).
Purge Capability

If formed, the impurity is difficult to remove by crystallization due to structural similarity.

e Recommendation: Implement a strict limit test on the intermediate (4-bromo-3-
hydroxyacetophenone) before proceeding to the reduction step.

Regulatory & Toxicology Context
Genotoxicity Assessment (ICH M7)

Halogenated aromatic compounds are often flagged as structural alerts for genotoxicity.
o Class: 6-Bromo phenylephrine contains an alkyl-amino side chain and a halogenated phenol.

o Assessment: While phenylephrine itself is safe, brominated phenols can act as sensitizers.
An in silico (QSAR) assessment followed by an Ames test is typically required if levels
exceed the Threshold of Toxicological Concern (TTC).
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Pharmacopeial Status

Currently, specific monographs (USP/EP) for Phenylephrine Hydrochloride list "related
compounds.” 6-bromo phenylephrine is often categorized under unspecified impurities unless it
exceeds the identification threshold (typically 0.10%).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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